molecular formula C20H19N3O3 B2412461 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4-phenylbutanamide CAS No. 1448126-49-5

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4-phenylbutanamide

Cat. No. B2412461
CAS RN: 1448126-49-5
M. Wt: 349.39
InChI Key: JHMAOGRDUQEUKH-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This ring is attached to a phenyl group and a butanamide group. The presence of these functional groups could potentially give the compound interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, a phenyl ring, and a butanamide group . The exact structure would depend on the positions of these groups in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic systems .

Scientific Research Applications

Lipoxygenase Inhibition

Heterocyclic compounds, including those with 1,3,4-oxadiazole moieties, have been synthesized and evaluated for their inhibitory activities against lipoxygenase enzymes, which are critical in the inflammatory process. The synthesized compounds showed moderate activities, suggesting their potential in developing anti-inflammatory agents (Aziz‐ur‐Rehman et al., 2016).

Anticancer Activity

Research has demonstrated the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including their evaluation for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibited binding and moderate inhibitory effects in various assays, indicating their potential as anticancer agents (M. Faheem, 2018).

Insecticidal Activities

A series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings were synthesized and evaluated for their insecticidal activities against the diamondback moth. Some compounds exhibited significant insecticidal activities, providing insights into the relationship between structure and insecticidal activity (L. Qi et al., 2014).

Apoptosis Induction

The development and utilization of a cell- and caspase-based apoptosis induction assay led to the identification of small molecules, including 3-aryl-5-aryl-1,2,4-oxadiazoles, as apoptosis inducers. This approach facilitated the discovery of potential anticancer agents and the understanding of signaling pathways and druggable targets (S. Cai et al., 2006).

Neuroprotective Effects

The synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides demonstrated their anticonvulsant and neuroprotective effects, highlighting the potential for developing safer and effective anticonvulsants with neuroprotective effects (M. Z. Hassan et al., 2012).

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its observed properties and activities. If it shows promising biological activity, for example, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-oxo-4-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-21-20(26-23-14)13-16-9-5-6-10-17(16)22-19(25)12-11-18(24)15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMAOGRDUQEUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CCC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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